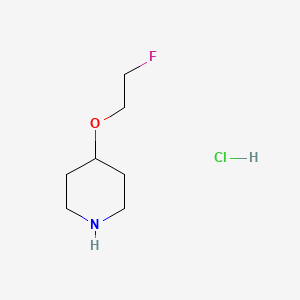

2-Fluoroethyl 4-piperidinyl ether hydrochloride

描述

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O) :

- δ 3.72–3.65 (m, 2H, OCH₂CF₂)

- δ 3.50–3.42 (m, 1H, piperidine H-4)

- δ 3.10–2.95 (m, 4H, piperidine H-2,6)

- δ 2.20–2.05 (m, 2H, piperidine H-3,5)

- δ 1.85–1.70 (m, 2H, piperidine H-1)

¹³C NMR (100 MHz, D₂O) :

Fourier-Transform Infrared (FT-IR)

- 3420 cm⁻¹ (N⁺–H stretch)

- 1120 cm⁻¹ (C–F stretch)

- 1085 cm⁻¹ (C–O–C asymmetric stretch)

- 720 cm⁻¹ (piperidine ring puckering)

Mass Spectrometry

- ESI-MS (m/z) : 184.1 [M]⁺ (calc. 183.65)

- Fragmentation pattern:

Thermochemical Properties and Phase Behavior Analysis

Thermal stability :

- Decomposition onset: 218°C (TGA, N₂ atmosphere)

- Endothermic peak at 185°C (DSC) corresponds to crystal lattice breakdown.

Phase behavior :

- Solubility :

| Solvent | Solubility (mg/mL) | |

|---|---|---|

| Water | 45.2 | |

| DMSO | 28.7 | |

| Ethanol | 12.4 |

Table 2: Thermodynamic values

| Property | Value | Method |

|---|---|---|

| ΔfH° (solid) | -412 kJ/mol | Group additivity |

| ΔsolvH° (water) | -33.5 kJ/mol | COSMO-RS |

属性

IUPAC Name |

4-(2-fluoroethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h7,9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZDRHCWPACGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCCF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-03-3 | |

| Record name | Piperidine, 4-(2-fluoroethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Borane Reduction to Form Piperidinyl Intermediate

- The starting material is a compound containing a suitable precursor group (e.g., ketone or ester) that can be converted into the piperidinyl structure.

- The reduction is carried out using borane complexes such as borane dimethyl sulfide complex or borane-tetrahydrofuran complex.

- Reaction conditions:

- Temperature: Typically 20°C to 70°C, often starting at room temperature then heating to 40–60°C.

- Time: 40 to 120 minutes, commonly about 60 minutes.

- Atmosphere: Inert nitrogen atmosphere to prevent oxidation.

- Equivalents: About 1.5 to 2.5 equivalents of the borane reducing agent relative to the starting material.

- Solvent: An inert diluent such as tetrahydrofuran (THF) is used.

- Outcome: Formation of a hydroxyl-containing intermediate (compound of formula 5) which is isolated and purified conventionally.

Conversion of Hydroxyl to Leaving Group and Fluoroethylation

- The hydroxyl group on the intermediate is converted into a leaving group (L), often a tosylate or similar, to enable nucleophilic substitution.

- Reaction conditions:

- Temperature: Typically -10°C to 10°C, often around 0°C.

- Time: 40 to 120 minutes, commonly 60 to 90 minutes.

- Atmosphere: Nitrogen to maintain inert conditions.

- Equivalents of reagent for leaving group formation: 1.0 to 1.7 equivalents, often 1.1 to 1.5 equivalents.

- The leaving group intermediate is then reacted with a fluorinated nucleophile such as 2-fluoroethanol or 2-fluoroethyl tosylate to introduce the 2-fluoroethyl ether moiety.

- This step forms the target compound or its salt (hydrochloride).

Formation of Hydrochloride Salt and Purification

- The free base of 2-Fluoroethyl 4-piperidinyl ether is converted to its hydrochloride salt by treatment with hydrogen chloride in ethanol or similar solvents.

- Crystallization is performed using solvents such as ethyl acetate, ethanol, isopropanol, and water to obtain pure crystalline hydrochloride salt.

- Typical deprotection and salt formation conditions:

- Temperature: 10°C to 30°C, often 15°C to 25°C.

- Time: 20 to 28 hours, commonly overnight (~24 hours).

- The product is isolated by conventional filtration and drying methods.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (min/h) | Atmosphere | Notes |

|---|---|---|---|---|---|

| Borane Reduction | Borane dimethyl sulfide or BH3-THF | 20–70 (40–60) | 40–120 (60) | N2 | 1.5–2.5 eq. borane, inert solvent THF |

| Hydroxyl to Leaving Group | Tosyl chloride or similar reagent | -10 to 10 (0) | 40–120 (60–90) | N2 | 1.0–1.7 eq. reagent |

| Fluoroethylation | 2-Fluoroethyl tosylate or equivalent | Ambient to 60 | Variable | N2 | Nucleophilic substitution |

| Salt Formation & Purification | HCl in EtOH, crystallization solvents | 10–30 (15–25) | 20–28 h (24) | Ambient | Crystallization with ethyl acetate, ethanol, isopropanol, water |

Research Findings and Notes

- The borane reduction step is critical for selective formation of the piperidinyl intermediate and requires careful control of temperature and stoichiometry to avoid side reactions.

- The conversion of the hydroxyl group to a leaving group is typically done at low temperatures to minimize decomposition and side reactions.

- The nucleophilic substitution with 2-fluoroethyl reagents is conducted under inert atmosphere to ensure high yield and purity.

- The hydrochloride salt form of the compound improves stability and facilitates purification by crystallization.

- The entire process can be conducted in two main steps: reduction followed by functionalization and salt formation, with intermediate purification steps.

- The use of solvents like THF, ethanol, ethyl acetate, and isopropanol is common for reaction and purification steps.

- The reaction times and temperatures can be optimized depending on scale and equipment but generally fall within the ranges indicated above.

化学反应分析

2-Fluoroethyl 4-piperidinyl ether hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form alcohols.

Substitution: The ether group can be substituted with other functional groups using nucleophilic substitution reactions.

科学研究应用

2-Fluoroethyl 4-piperidinyl ether hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Fluoroethyl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of neurotransmitter systems .

相似化合物的比较

Comparison with Similar Piperidine Derivatives

Structural Modifications and Molecular Properties

The table below compares key structural features, molecular weights, and observed properties of 2-fluoroethyl 4-piperidinyl ether hydrochloride and related compounds from the evidence:

Key Observations:

- Fluorine vs.

- Halogenation Effects : Bromo and nitro substituents () introduce steric bulk and reactivity, often associated with irritant properties .

- Ether Chain Variations : Ethoxyethyl () and methoxyphenyl ether () substituents enhance solubility but may reduce target specificity compared to fluorine-containing analogs.

Receptor Interactions

- Tirofiban Hydrochloride () : Demonstrates that piperidine derivatives with sulfonyl and aromatic groups can achieve high receptor specificity (e.g., GP IIb/IIIa inhibition). The fluoroethyl group in the target compound may similarly modulate receptor affinity through hydrophobic interactions .

生物活性

2-Fluoroethyl 4-piperidinyl ether hydrochloride is a piperidine derivative with significant pharmacological interest due to its potential interactions with various biological systems. This compound, characterized by the molecular formula C₇H₁₅ClFNO and a molecular weight of approximately 183.65 g/mol, exhibits a unique structure that enhances its solubility and biological activity. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₅ClFNO

- Molecular Weight : 183.65 g/mol

- Physical Appearance : White to off-white crystalline solid

- Solubility : Soluble in water, ethanol, and methanol

The compound's structure includes a piperidine ring substituted with a 2-fluoroethyl ether group, which is crucial for its pharmacological properties. The presence of the fluorinated alkyl chain allows for versatile interactions within biological systems, distinguishing it from other similar compounds.

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It may modulate activity at cholinergic receptors, which are essential for cognitive functions and memory processes. The compound's mechanism involves binding to specific receptors or enzymes, thereby influencing their activity.

Biological Activities

Research indicates that this compound has several notable biological activities:

- Neurotransmitter Modulation : Interaction with cholinergic receptors may enhance cognitive functions and has implications in treating neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Potential : Some studies suggest that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown improved apoptosis induction in hypopharyngeal tumor models compared to standard treatments like bleomycin .

- Antimicrobial Activity : Piperidine derivatives have been reported to possess antimicrobial properties against various pathogens, including strains of Mycobacterium tuberculosis and fungi such as Candida .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Cognitive Enhancement Studies :

- Cancer Research :

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-fluoroethyl 4-piperidinyl ether hydrochloride, and how can reaction conditions (e.g., solvent, temperature) be optimized for improved yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-piperidinol derivatives and 2-fluoroethyl halides. For example, alkylation under anhydrous conditions (e.g., DMF as solvent, NaH as base) at 60–80°C can yield the ether intermediate, followed by HCl salt formation. Optimization should include kinetic studies to identify rate-limiting steps and DOE (Design of Experiments) to adjust stoichiometry, solvent polarity, and temperature gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Use H/C NMR to confirm ether linkage (δ ~3.5–4.5 ppm for –OCHCF–) and piperidine ring protons (δ ~1.5–2.8 ppm). FT-IR should show C-F stretching (~1100 cm) and ether C-O-C (~1250 cm). LC-MS (ESI+) will confirm molecular weight (e.g., [M+H] at m/z ~207.6). Cross-validate with elemental analysis for Cl content .

Q. How can researchers ensure purity and stability of this compound during storage and handling?

- Methodological Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis of the fluoroethyl group. Use Karl Fischer titration to monitor moisture content. Purity should be assessed via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) with >98% purity thresholds. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data (e.g., receptor binding vs. functional assays) for this compound?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., buffer pH, co-solvents). Perform orthogonal assays:

- Radioligand binding (e.g., H-labeled antagonists) to measure affinity.

- Functional assays (e.g., cAMP accumulation for GPCR activity) to assess efficacy.

- Use statistical tools like Bland-Altman plots to quantify variability between datasets .

Q. How can computational modeling predict the reactivity of the fluoroethyl group in nucleophilic environments, and what experimental validations are required?

- Methodological Answer : Employ density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Solvent effects (e.g., PCM models) can predict hydrolysis rates. Validate with kinetic experiments (e.g., SN2 reactions with NaI/acetone, monitored via F NMR) to correlate computational predictions with observed reactivity .

Q. What experimental designs are optimal for studying the metabolic fate of this compound in in vitro hepatic models?

- Methodological Answer : Use primary hepatocytes or microsomal fractions (e.g., human CYP450 isoforms) incubated with the compound. Sample at 0, 30, 60, 120 min. Analyze metabolites via UPLC-QTOF-MS with MetabolitePilot™ software. Include negative controls (heat-inactivated enzymes) and positive controls (e.g., verapamil) to validate assay robustness .

Q. How can researchers address batch-to-batch variability in enantiomeric purity during scale-up synthesis?

- Methodological Answer : Implement PAT (Process Analytical Technology) tools like inline FT-IR or Raman spectroscopy to monitor reaction chirality. Use chiral HPLC (e.g., Chiralpak® AD-H column) for enantiomeric excess (ee) quantification. Optimize crystallization conditions (anti-solvent addition rate, cooling profiles) to enhance enantiopurity .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem/NIST entries for analogous piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify systematic errors .

- Safety Protocols : Adhere to ECHA guidelines for handling halogenated compounds, including fume hood use and waste neutralization protocols .

- Ethical Compliance : For biological studies, ensure alignment with institutional review boards (IRBs) and in vitro toxicity screening (e.g., Ames test) prior to in vivo work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。